6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid 6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 97852-73-8
VCID: VC16403547
InChI: InChI=1S/C12H12O4S/c1-3-16-9-6-10-7(4-8(9)15-2)5-11(17-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H12O4S
Molecular Weight: 252.29 g/mol

6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid

CAS No.: 97852-73-8

Cat. No.: VC16403547

Molecular Formula: C12H12O4S

Molecular Weight: 252.29 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid - 97852-73-8

Specification

CAS No. 97852-73-8
Molecular Formula C12H12O4S
Molecular Weight 252.29 g/mol
IUPAC Name 6-ethoxy-5-methoxy-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C12H12O4S/c1-3-16-9-6-10-7(4-8(9)15-2)5-11(17-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)
Standard InChI Key ALNLDDWBWACUIC-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C2C=C(SC2=C1)C(=O)O)OC

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound features a benzo[b]thiophene core, a bicyclic system comprising a benzene ring fused to a thiophene ring. Substitutions include:

  • Methoxy group (-OCH₃) at position 5

  • Ethoxy group (-OCH₂CH₃) at position 6

  • Carboxylic acid (-COOH) at position 2

The electron-withdrawing carboxylic acid group and electron-donating alkoxy substituents create a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Molecular Identifiers

PropertyValue
Molecular FormulaC₁₂H₁₂O₄S
Molecular Weight252.28 g/mol
CAS Registry Number97852-73-8
IUPAC Name6-Ethoxy-5-methoxybenzo[b]thiophene-2-carboxylic acid

Synthesis and Functionalization

Synthetic Routes

The synthesis of 6-ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid typically involves multi-step protocols, leveraging strategies from related benzo[b]thiophene systems .

Carboxylation Strategies

Aryne intermediates generated from halogenated precursors react with CO₂ under high-pressure conditions to introduce the carboxylic acid group. For example, cesium fluoride-mediated carboxylation of 6-ethoxy-5-methoxy-benzo[b]thiophene in acetonitrile under CO₂ atmosphere yields the target compound .

Alkoxy Group Installation

Methoxy and ethoxy groups are introduced via nucleophilic aromatic substitution or Ullmann-type coupling. Copper catalysts (e.g., CuI) facilitate ether formation at elevated temperatures (80–120°C) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CarboxylationCsF, CO₂ (1 atm), MeCN, 24 h, rt20–35
EtherificationCuI, K₂CO₃, DMF, 100°C, 12 h45–60
PurificationRecrystallization (EtOAc/hexane)>95 purity

Industrial-Scale Production

Industrial synthesis prioritizes atom economy and catalytic efficiency. Continuous-flow reactors with immobilized catalysts (e.g., Pd/Cu systems) reduce reaction times and improve selectivity .

Physicochemical Properties

Thermal Stability

Analogous benzo[b]thiophene-2-carboxylic acids exhibit melting points between 215–220°C, suggesting similar thermal stability for the ethoxy/methoxy derivative . Predicted boiling points (~410°C) align with increased molecular weight compared to simpler analogs .

Solubility and Partitioning

  • Aqueous Solubility: Limited due to hydrophobic aromatic core; enhanced in basic media via deprotonation of -COOH (pKa ≈ 3.4) .

  • Organic Solvents: Soluble in DMF, DMSO, and hot ethanol; sparingly soluble in dichloromethane.

Table 3: Predicted Physicochemical Data

PropertyValueMethod
Melting Point218–220°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.1 ± 0.3Computational Prediction
pKa3.4 ± 0.2Potentiometric Titration

Reactivity and Functional Transformations

Electrophilic Substitution

The electron-rich thiophene ring undergoes regioselective substitution. Nitration at position 4 occurs with HNO₃/AcOH, while bromination favors position 3 .

Carboxylic Acid Derivatives

  • Esterification: Methanol/H₂SO₄ yields methyl ester (m.p. 95–97°C) .

  • Amide Formation: Coupling with amines via EDCI/HOBt affords bioactive analogs .

Oxidation and Reduction

  • Oxidation: mCPBA oxidizes the thiophene sulfur to sulfoxide (S=O) or sulfone (O=S=O) .

  • Reduction: LiAlH₄ reduces -COOH to -CH₂OH, enabling further alkylation .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its rigid structure enhances binding affinity to hydrophobic enzyme pockets .

Materials Science

Incorporated into conjugated polymers, it improves charge transport in organic semiconductors due to sulfur’s polarizability .

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